

Technical Support Center: Hydrolytic Stability of Irganox 1035

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Compound of Interest		
Compound Name:	Irganox 1035	
Cat. No.:	B1582434	Get Quote

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the hydrolytic stability of **Irganox 1035** in humid environments. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist in your research and development activities.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving **Irganox 1035** in the presence of moisture.

Q1: I am observing a loss of antioxidant efficacy in my polymer formulation when exposed to high humidity. Could this be related to the degradation of **Irganox 1035**?

A1: Yes, a loss of antioxidant performance in humid conditions could be linked to the hydrolytic degradation of Irganox 1035. Irganox 1035 is an ester-containing phenolic antioxidant.[1] Ester groups can be susceptible to hydrolysis, a chemical reaction with water, which can be accelerated by heat and acidic or basic conditions. This degradation would break down the Irganox 1035 molecule, potentially reducing its ability to scavenge free radicals and protect your formulation. For other ester-containing antioxidants like Irganox 1010, hydrolysis is a known degradation pathway.[2][3]

Q2: My final product is showing unexpected discoloration after storage in a humid environment. Is it possible that **Irganox 1035** is contributing to this?



A2: While **Irganox 1035** is known for its low color contribution, its degradation products might lead to discoloration. Hydrolysis of the ester linkages could lead to the formation of new chemical species. While no specific colored degradation products for **Irganox 1035** are documented in the provided search results, the degradation of other phenolic antioxidants can sometimes result in colored byproducts.[2] It is recommended to analyze the discolored material to identify the chemical compounds responsible.

Q3: I suspect **Irganox 1035** is degrading in my liquid formulation. What analytical techniques can I use to confirm this?

A3: To confirm the degradation of **Irganox 1035**, you can use chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for quantifying the concentration of **Irganox 1035**. A decrease in the concentration of the parent **Irganox 1035** peak over time would indicate degradation. Additionally, Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify the specific hydrolysis products.[4]

Frequently Asked Questions (FAQs)

Q1: What is the chemical structure of **Irganox 1035** and how does it relate to its hydrolytic stability?

A1: **Irganox 1035** is chemically known as Thiodiethylene bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate).[5][6] Its structure contains two ester functional groups. Ester linkages are known to be susceptible to hydrolysis, which is the cleavage of the bond by reaction with water. Therefore, in humid environments, particularly at elevated temperatures, there is a potential for **Irganox 1035** to undergo hydrolysis.

Q2: What are the likely degradation products of Irganox 1035 hydrolysis?

A2: Based on its chemical structure, the hydrolysis of the two ester bonds in **Irganox 1035** would likely yield 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid and thiodiethylene glycol.

Q3: Is there quantitative data available on the hydrolytic stability of Irganox 1035?

A3: Publicly available, specific quantitative data on the rate and extent of **Irganox 1035** hydrolysis under various humidity and temperature conditions is limited in the provided search



results. However, it is known to have good hydrolytic resistance in general. For critical applications, it is recommended to perform experimental testing to determine its stability under your specific conditions.

Q4: How can I minimize the potential for hydrolysis of Irganox 1035 in my application?

A4: To minimize hydrolysis, consider the following:

- Control Moisture Content: Reduce the exposure of your formulation to high humidity during processing and storage.
- Temperature Control: Avoid unnecessarily high temperatures, as heat can accelerate hydrolysis.
- pH Management: Maintain a neutral pH environment, as hydrolysis can be catalyzed by both acids and bases.
- Formulation Considerations: For liquid formulations, consider less aqueous-based systems if possible.

Q5: How does the hydrolytic stability of **Irganox 1035** compare to other antioxidants?

A5: While direct comparative data is scarce in the provided search results, phenolic antioxidants that do not contain ester groups would generally be expected to have higher hydrolytic stability. For instance, some hindered phenolic antioxidants with purely alkyl or aryl backbones may show greater resistance to water-induced degradation.[1] However, **Irganox 1035**'s sulfur-containing structure also provides a secondary antioxidant function by decomposing hydroperoxides, which is a key advantage.

Quantitative Data on Hydrolytic Stability

While specific experimental data for **Irganox 1035** is not readily available in the public domain, the following table provides a hypothetical representation of how such data might be presented. Researchers should perform their own testing to obtain accurate data for their specific formulations and conditions.



Temperature (°C)	Relative Humidity (%)	Exposure Time (hours)	Hypothetical % Irganox 1035 Remaining
40	75	500	98%
40	75	1000	96%
60	90	500	92%
60	90	1000	85%
80	90	500	75%
80	90	1000	60%

Disclaimer: The data in this table is for illustrative purposes only and does not represent actual experimental results for **Irganox 1035**.

Experimental Protocols

Protocol: Assessment of Irganox 1035 Hydrolytic Stability in a Polymer Matrix

- 1. Objective: To quantify the degradation of **Irganox 1035** in a polymer under accelerated aging conditions of high temperature and humidity.
- 2. Materials:
- Polymer of interest (e.g., polyethylene, polypropylene)
- Irganox 1035
- Processing equipment (e.g., extruder, two-roll mill)
- · Hydraulic press for sample molding
- Environmental chamber capable of controlling temperature and relative humidity
- Analytical balance



- Solvents for extraction (e.g., dichloromethane, chloroform)
- Glassware (vials, flasks)
- High-Performance Liquid Chromatograph (HPLC) with a UV detector
- Irganox 1035 analytical standard
- Mobile phase for HPLC (e.g., acetonitrile, water)
- 3. Procedure:
- 3.1. Sample Preparation:
- Prepare a polymer formulation containing a known concentration of Irganox 1035 (e.g., 0.2% w/w).
- Melt-compound the formulation using an extruder or two-roll mill to ensure homogeneous dispersion of the antioxidant.
- Press-mold the compounded polymer into thin films or plaques of uniform thickness (e.g., 1 mm).
- Cut the samples into uniform dimensions for testing.
- 3.2. Accelerated Aging:
- Place the prepared polymer samples in an environmental chamber.
- Set the desired temperature and relative humidity (e.g., 70°C and 85% RH).
- Expose the samples for predetermined time intervals (e.g., 0, 100, 250, 500, 1000 hours).
- At each time point, remove a set of samples for analysis.
- 3.3. Extraction of **Irganox 1035**:
- Accurately weigh the aged polymer sample.



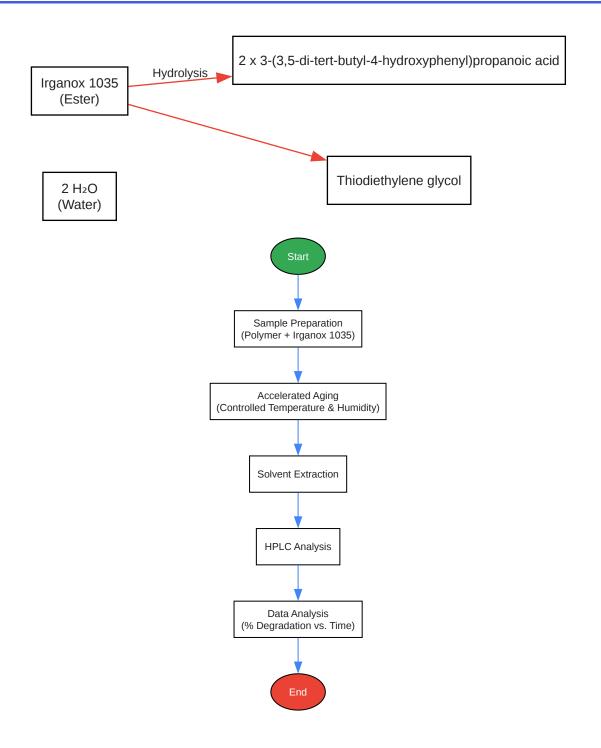
- Cut the sample into smaller pieces to increase the surface area for extraction.
- Place the pieces in a vial with a known volume of a suitable solvent (e.g., 10 mL of dichloromethane).
- Seal the vial and sonicate or agitate for a defined period (e.g., 2 hours) to extract the Irganox 1035.
- Allow the polymer to settle, and carefully transfer the solvent extract to a clean vial.

3.4. HPLC Analysis:

- Prepare a series of standard solutions of Irganox 1035 in the extraction solvent at known concentrations.
- Generate a calibration curve by injecting the standard solutions into the HPLC and recording the peak area at the appropriate wavelength (e.g., 275 nm).
- Inject the sample extracts into the HPLC under the same conditions.
- Identify the Irganox 1035 peak based on its retention time.
- Quantify the concentration of Irganox 1035 in the extracts using the calibration curve.
- 4. Data Analysis:
- Calculate the amount of **Irganox 1035** remaining in the polymer at each time point.
- Plot the percentage of remaining Irganox 1035 as a function of exposure time.
- This data will provide an indication of the hydrolytic stability of Irganox 1035 under the tested conditions.

Visualizations





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